molecular formula C16H17N3O6S2 B2482631 N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1105638-75-2

N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2482631
CAS RN: 1105638-75-2
M. Wt: 411.45
InChI Key: NQTPRWMQJSUERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves multi-step organic reactions, including the Michael reaction for constructing pyrrolidine rings with specific substitutions. For instance, the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes can lead to the synthesis of related pyrrolidine structures with high diastereoselectivity, providing a potential pathway for synthesizing N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its derivatives (Revial et al., 2000).

Molecular Structure Analysis

The crystal structure and molecular conformation of solvated related compounds reveal the importance of the pyrrolidine ring and attached groups in determining the overall molecular geometry. X-ray crystallography and computational methods such as AM1 molecular orbital calculations can provide detailed insights into the molecular structure, including bond lengths, angles, and conformational preferences (Banerjee et al., 2002).

Chemical Reactions and Properties

N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its structurally related compounds participate in various chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are crucial for the functionalization of the pyrrolidine ring and the introduction of specific substituents that define its chemical properties (Korkmaz & Zora, 2020).

Scientific Research Applications

1. Structural Analysis and Conformational Study

A study by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a solvated compound closely related to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. This research, primarily using X-ray analysis and molecular orbital methods, is vital for understanding the compound's potential in antineoplastic (anti-cancer) applications. The study revealed detailed insights into the compound's crystal structure and its interactions at the molecular level (Banerjee et al., 2002).

2. Synthesis and Biological Activity

Research by Lalpara et al. (2021) involves the synthesis of compounds structurally similar to the one , demonstrating their potential for antidiabetic activity. This study illustrates how modifications in the molecular structure can lead to different biological activities, which is crucial for drug development and therapeutic applications (Lalpara et al., 2021).

3. Pharmacological Characterization

Grimwood et al. (2011) investigated a compound with a structural similarity to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, focusing on its potential as a κ-opioid receptor antagonist. Such studies are essential for understanding the pharmacological properties and potential therapeutic uses of similar compounds, especially in the context of treating conditions like depression and addiction (Grimwood et al., 2011).

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-25-11-6-7-12(14(10-11)19(21)22)17-16(20)13-4-2-8-18(13)27(23,24)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTPRWMQJSUERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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